4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is a chemical compound characterized by its unique structure and potential biological applications. This compound belongs to the class of benzodiazoles, which are known for their pharmacological properties. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various organic reactions involving benzodiazole derivatives and oxanols. Its synthesis typically requires specific reagents and conditions to ensure high yield and purity.
4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also categorized as a potential pharmaceutical agent due to its structural similarities with known bioactive molecules.
The synthesis of 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol can be achieved through several methods:
The reaction typically requires controlled temperature and time to optimize yield. For example, using sodium hydride as a base can facilitate the nucleophilic attack on the alkyl halide, leading to the formation of the oxan ring.
The molecular structure of 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol features a benzodiazole ring attached to a methylene group that connects to an oxan ring. The oxan ring is further substituted with a hydroxyl group at the 4-position.
The compound has a molecular weight of approximately 220.23 g/mol. Its structural representation can be visualized through molecular modeling software, which provides insights into its three-dimensional conformation.
4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and reaction conditions significantly influences the reaction pathways and products formed.
The mechanism of action for 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activity against various biological pathways, including those related to cell signaling and metabolic processes. The binding affinity to specific receptors plays a crucial role in determining its pharmacological effects.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its hydroxyl group.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound.
4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could be explored for:
The tetrahydropyran-4-ol (oxan-4-ol) core is synthesized via acid-catalyzed cyclization or transition-metal-catalyzed ring formation. Nickel-catalyzed approaches are particularly effective for constructing oxygen-containing heterocycles due to nickel's versatile oxidation states and cost-effectiveness. For example, Ni(0) complexes (e.g., Ni(COD)₂) facilitate the cycloetherification of 1,5-diols under mild conditions (60–80°C), achieving yields >75% [4]. This method benefits from nickel's ability to mediate C–O bond formation without requiring expensive ligands. Alternatively, Brønsted acid catalysis (e.g., p-toluenesulfonic acid) enables the dehydration-cyclization of pentane-1,5-diol derivatives, though yields are moderate (50–65%) due to competing polymerization [8].
Key optimization factors:
Table 1: Catalyst Performance in Oxan-4-ol Synthesis
Catalyst | Temp (°C) | Solvent | Yield (%) | By-products |
---|---|---|---|---|
Ni(COD)₂ (5 mol%) | 60 | DMF | 82 | <5% (olefins) |
NiCl₂/PPh₃ (10 mol%) | 80 | THF | 71 | 10–15% (dimers) |
p-TsOH (15 mol%) | 100 | Toluene | 58 | 20–25% (polymers) |
Benzimidazole functionalization at C-1 requires N-alkylation of the imidazole nitrogen, typically via SN₂ reactions. Sodium hydride (NaH) deprotonates benzimidazole in DMF at 0°C, followed by addition of electrophiles like chloromethyl-oxan-4-ol derivatives to yield the target compound [6] [2]. This method achieves >80% regioselectivity for N-1 over N-3 alkylation due to steric and electronic factors. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields by 15–20% [6].
Critical considerations:
The hydroxymethyl linker (-CH₂OH) bridging benzimidazole and oxan-4-ol is installed via reductive amination or cross-coupling. Reductive amination of oxan-4-one with benzimidazole derivatives using NaBH₃CN in methanol affords moderate yields (60–70%) but suffers from over-reduction by-products [2]. Superior results are achieved via Mitsunobu reactions, where oxan-4-ol, benzimidazole, and diisopropyl azodicarboxylate (DIAD) react with triphenylphosphine to form the C–N bond directly (75–85% yield) [6].
Cross-coupling alternatives:
Table 2: Linkage Strategies for Benzimidazole-Oxan-4-ol Conjugation
Method | Reagents/Catalysts | Yield (%) | Advantages |
---|---|---|---|
Reductive amination | NaBH₃CN, MeOH | 60–70 | Simple setup |
Mitsunobu | PPh₃, DIAD, THF | 75–85 | High regioselectivity |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | 80–88 | Mild conditions |
Copper-catalyzed C–N coupling | CuI, phenanthroline, K₃PO₄ | 65–70 | Low catalyst cost |
Solvent polarity significantly impacts reaction efficiency. For nickel-catalyzed cyclizations, DMF (ε=36.7) provides optimal substrate solubilization and catalyst stability, whereas low-polarity solvents (e.g., toluene) reduce yields by 20–30% [4] [8]. Catalyst selection is equally critical:
Optimized systems:
Key findings from solvent screening:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1